4-Amino-5-chloro-1,2,3-benzothiadiazole
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Overview
Description
4-Amino-5-chloro-1,2,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H4ClN3S and a molecular weight of 185.63 g/mol . This compound is known for its unique structure, which includes a benzothiadiazole ring substituted with amino and chloro groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Amino-5-chloro-1,2,3-benzothiadiazole typically involves the reaction of 5-chlorobenzo-2,1,3-thiadiazole with ammonia or an amine . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-5-chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include sodium nitrite, palladium catalysts, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-chloro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-5-chloro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern on the benzothiadiazole ring. Similar compounds include:
5-Chloro-2,1,3-benzothiadiazol-4-amine: Differing only in the position of the amino group.
6-Chloro-2,1,3-benzothiadiazol-7-amine: Another isomer with different substitution positions.
Tizanidine Hydrochloride EP Impurity E: A related compound used in pharmaceutical applications.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5-chloro-1,2,3-benzothiadiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMSZCIOQXCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SN=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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